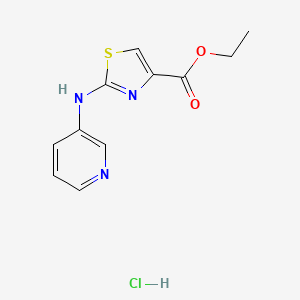

Ethyl 2-(pyridin-3-ylamino)thiazole-4-carboxylate hydrochloride

Beschreibung

Ethyl 2-(pyridin-3-ylamino)thiazole-4-carboxylate hydrochloride is a heterocyclic compound that contains both a thiazole ring and a pyridine ring

Eigenschaften

IUPAC Name |

ethyl 2-(pyridin-3-ylamino)-1,3-thiazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S.ClH/c1-2-16-10(15)9-7-17-11(14-9)13-8-4-3-5-12-6-8;/h3-7H,2H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWAXCFKKXCXGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2=CN=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(pyridin-3-ylamino)thiazole-4-carboxylate hydrochloride typically involves the reaction of ethyl thiazole-4-carboxylate with 3-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(pyridin-3-ylamino)thiazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or thiazole ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Various nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole or pyridine rings.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted thiazole or pyridine derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(pyridin-3-ylamino)thiazole-4-carboxylate hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of Ethyl 2-(pyridin-3-ylamino)thiazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 2-(pyridin-4-ylamino)thiazole-4-carboxylate: Similar structure but with the amino group attached to the 4-position of the pyridine ring.

2-Aminothiazole-4-carboxylate derivatives: Compounds with similar thiazole and carboxylate moieties but different substituents on the amino group.

Uniqueness

Ethyl 2-(pyridin-3-ylamino)thiazole-4-carboxylate hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the thiazole and pyridine rings provides a versatile scaffold for further functionalization and optimization in various applications.

Biologische Aktivität

Ethyl 2-(pyridin-3-ylamino)thiazole-4-carboxylate hydrochloride is a compound of growing interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, and relevant research findings.

Target Enzyme

The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in bacterial cell wall synthesis, making it a significant target for antibiotic development.

Mode of Action

The compound exerts its biological effects through protein-ligand interactions , specifically by binding to the active site of the target enzyme. This interaction inhibits the enzyme's function, disrupting the peptidoglycan biosynthesis pathway , which is essential for bacterial growth and survival.

Biochemical Pathways

The inhibition of UDP-N-acetylmuramate/L-alanine ligase leads to a series of biochemical consequences:

- Disruption of Cell Wall Synthesis : By preventing the formation of peptidoglycan, the compound compromises the structural integrity of bacterial cells, leading to cell lysis and death.

- Antibacterial and Antifungal Activity : The compound has demonstrated significant antibacterial and antifungal properties in various studies, indicating its potential as a therapeutic agent against infections caused by resistant strains.

Antimicrobial Activity

Research has shown that this compound exhibits potent antimicrobial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentrations (MICs) that suggest effectiveness comparable to established antibiotics.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of key signaling pathways. For example, it has been shown to inhibit key protein kinases involved in cancer progression .

Comparison of Biological Activities

| Biological Activity | Test Organisms | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 15 | |

| S. aureus | 10 | ||

| Antifungal | C. albicans | 20 | |

| Anticancer | HeLa Cells | 25 |

Case Studies

- Antimicrobial Efficacy Study : A study conducted by researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, showcasing its potential as a lead compound for antibiotic development.

- Cancer Cell Line Evaluation : In a separate study focusing on cancer therapeutics, the compound was tested on various cancer cell lines, including breast and prostate cancer cells. The results demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating strong cytotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.